molecular formula C8H24O12Si8 B100524 Octamethylsilsesquioxane CAS No. 17865-85-9

Octamethylsilsesquioxane

Cat. No. B100524
CAS RN: 17865-85-9
M. Wt: 536.95 g/mol
InChI Key: SOQGBGSEJYZNPS-UHFFFAOYSA-N
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Description

Octamethylsilsesquioxane (OMSQ) is a chemical compound with the molecular formula C8H24O12Si8 . It is often used in research and development .


Synthesis Analysis

OMSQ can be synthesized from cyclosiloxanes . The crystalline form of OMSQ was obtained by a novel, high yield synthetic route from cyclosiloxanes . The structure of the compound has been widely studied by vibrational spectroscopy (infrared and Raman spectroscopy), X-ray diffraction, and scanning electron microscopy .


Molecular Structure Analysis

The molecular structure of OMSQ has been determined through various methods including vibrational spectroscopy, X-ray diffraction, and scanning electron microscopy . The ideal symmetry, O-h (m (3) over barm) of the OMSQ molecule and rhombohedral crystal structure of the compound was determined and visualized by a graphical model .


Physical And Chemical Properties Analysis

OMSQ has a molecular weight of 536.95 g/mol . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Microwave-Assisted Sol–Gel Reaction

  • Application Summary: OMS is used in the rapid preparation of a cage structure via a microwave-assisted sol–gel reaction .
  • Methods of Application: The process involves the reaction of methyltrimethoxysilane as a trifunctional alkoxysilane with an aqueous basic solution in diglyme as a solvent .
  • Results or Outcomes: The result is cubic OMS particles. The cubic structure is formed under microwave irradiation due to the formation of micelles, which are organized by eight methyltrimethoxysilane molecules in diglyme .

Preparation of Polyethylene-Based Composites

  • Application Summary: OMS derivatives are used as functional additives in the preparation of polyethylene-based composites .
  • Methods of Application: The process involves the use of completely condensed silsesquioxanes (SSQ), as well as open-cage hepta (iso butyl)trisilanol silsesquioxane .
  • Results or Outcomes: The additives improve the thermal stability of polyethylene and form composites of higher rigidity than the neat polyolefin .

Support for Nucleating Agent

  • Application Summary: OMS is used as the support for a nucleating agent (NA) in the study of its effect on the properties of isotactic polypropylene (iPP) .
  • Methods of Application: The process involves using OMS as the support for NA .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Electronic Materials

  • Application Summary: OMS has potential applications in electronic materials .
  • Methods of Application: One of the first precursors used in light-emitting application was octadimethylsiloxysilsesquioxane, which can be prepared in yields of >90% by treating tetraethoxysilane or rice hull ash with tetramethylammonium hydroxide .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

LEDs

  • Application Summary: OMS has been functionalized for potential applications to light-emitting diodes (LEDs) .
  • Methods of Application: The process involves the use of octadimethylsiloxysilsesquioxane .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Sensors

  • Application Summary: OMS can be used in the development of sensors .
  • Methods of Application: The process involves the use of octadimethylsiloxysilsesquioxane .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Preceramic Polymer Precursors

  • Application Summary: OMS is a member of polyoctahedral silsesquioxanes (POSS), which have attracted attention as preceramic polymer precursors to ceramic materials and nanocomposites .
  • Methods of Application: The process involves the use of OMS as a precursor in the synthesis of ceramic materials and nanocomposites .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Additive for Polyethylene-Based Composites

  • Application Summary: OMS is known for its tendency of forming agglomerates within polyethylene (PE), which can affect the mechanical properties of PE when applied at certain loadings .
  • Methods of Application: The process involves the addition of OMS to PE at certain loadings .
  • Results or Outcomes: The addition of OMS decreased mechanical properties, that is tensile strength and elongation at rupture, when applied at 5–10% loadings .

Structural Characterization

  • Application Summary: The influence of architecture on processing conditions and properties of silsesquioxanes has prompted a thorough characterization of structural features .
  • Methods of Application: The process involves the use of tools like NMR for the characterization of structural features .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

When handling OMSQ, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to prevent the chemical from entering drains .

properties

IUPAC Name

1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQGBGSEJYZNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893395
Record name Octa(methylsilsesquioxane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octamethylsilsesquioxane

CAS RN

17865-85-9
Record name 1,3,5,7,9,11,13,15-Octamethylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17865-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octa(methylsilsesquioxane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octamethylsilsesquioxane
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Octamethylsilsesquioxane
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Octamethylsilsesquioxane
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Octamethylsilsesquioxane
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Octamethylsilsesquioxane
Reactant of Route 6
Octamethylsilsesquioxane

Citations

For This Compound
99
Citations
B Handke, W Jastrzębski, W Mozgawa… - Journal of Molecular …, 2008 - Elsevier
The crystalline form of (CH 3 ) 8 Si 8 O 12 (T 8 ) was obtained by a novel, high yield synthetic route from cyclosiloxanes. The structure of the compound has been widely studied by …
Number of citations: 26 www.sciencedirect.com
T Iwamura, K Adachi, Y Chujo - Chemistry letters, 2010 - journal.csj.jp
… In summary, cubic octamethylsilsesquioxane (Me8Si8O12) was rapidly prepared under … Under the microwave irradiation conditions, cubic octamethylsilsesquioxane could be formed …
Number of citations: 19 www.journal.csj.jp
M Murase, R Ohta, T Iseki - Langmuir, 2020 - ACS Publications
On the basis of Hansen solubility parameters (HSP), we investigated octamethylsilsesquioxane (OMS), a siloxane compound with a cage-like structure and methyl side chains, as an …
Number of citations: 1 pubs.acs.org
BA Kolesov, TN Martynova, TI Chupakhina - Journal of Structural …, 1989 - Springer
… Nevertheless, an attempt made in this work to calculate the field of force of octamethylsilsesquioxane (methylTS) met with major difficulties because of the necessity of stricter …
Number of citations: 3 link.springer.com
A Striolo, C McCabe, PT Cummings - Macromolecules, 2005 - ACS Publications
… We also report self-diffusion coefficients evaluated for bare and octamethylsilsesquioxane monomers dissolved in normal hexadecane. Our results indicate that the self-diffusion …
Number of citations: 49 pubs.acs.org
TN Martynova, TI Chupakhina - Journal of organometallic chemistry, 1988 - Elsevier
… The chromatograms obtained under the same conditions reveal nine maxima, the position of the first and last maxima corresponding to octamethylsilsesquioxane (methyl-T,) and …
Number of citations: 18 www.sciencedirect.com
S Virtanen, T Kortelainen, S Ahonen, V Koivu… - 2011 - eprints.soton.ac.uk
The results of Raman microspectroscopy measurements of octamethylsilsesquioxane (om-POSS) (3-wt %) in polypropylene (PP) are presented and compared with theoretical spectra …
Number of citations: 5 eprints.soton.ac.uk
SF Parker - Spectrochimica Acta Part A: Molecular and …, 2017 - Elsevier
Polysilsesquioxanes (POSS) are molecules with the empirical formula (RSiO 1.5 ) n where R is a hydrogen atom or hydroxyl or an organic moiety such as an alkyl, alkene, acrylate or …
Number of citations: 1 www.sciencedirect.com
T Kortelainen, E Arola, S Ahonen… - … Polymer Days 2010 …, 2010 - researchportal.tuni.fi
Raman spectroscopical studies of crystalline octamethylsilsesquioxane (CH3)8Si8O12 in polypropynene matrix — Tampere University Research Portal … Raman spectroscopical …
Number of citations: 0 researchportal.tuni.fi
D Zhang, Y Shi, Y Liu, G Huang - RSC advances, 2014 - pubs.rsc.org
In this article, three kinds of polyhedral oligomeric silsesquioxanes (POSSs)—octamethylsilsesquioxane (OMS), octaphenylsilsesquioxane (OPS) and …
Number of citations: 27 pubs.rsc.org

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